trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol
Description
trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is a fluorinated aminocyclobutanol derivative characterized by a cyclobutane ring substituted with a hydroxyl group at position 1 and a 2-fluorophenylamino group at position 2 in a trans configuration.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(1R,2R)-2-(2-fluoroanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-1-2-4-8(7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
CATVNHSDJWNTDF-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2F)O |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2F)O |
Origin of Product |
United States |
Biological Activity
trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is C10H12FNO. The presence of the fluorine atom in the 2-fluorophenyl group significantly influences the compound's electronic properties, reactivity, and biological activity. The stereochemistry characterized by the trans configuration enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in neurotransmission and metabolic pathways. The fluorine atom enhances binding affinity and selectivity towards certain targets, potentially leading to improved therapeutic efficacy.
Key Mechanisms:
- Binding Affinity : The fluorinated moiety increases lipophilicity, enhancing membrane permeability and receptor binding.
- Enzyme Interaction : Potential inhibition or modulation of enzymes involved in neurotransmitter uptake or metabolic processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM .
Antifungal Activity
Preliminary investigations suggest moderate antifungal activity against Candida species for structurally related compounds. The mechanism may involve disruption of fungal cell membranes or inhibition of critical metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other halogenated analogs:
| Compound | Halogen | Binding Affinity | Biological Activity |
|---|---|---|---|
| This compound | Fluorine | High | Antitumor, antifungal |
| trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol | Chlorine | Moderate | Antitumor |
| trans-2-[(2-Bromophenyl)amino]cyclobutan-1-ol | Bromine | Moderate | Antitumor |
| trans-2-(2-Methylphenyl)aminocyclobutan-1-ol | None | Low | Limited |
The table illustrates that the presence of fluorine enhances both binding affinity and biological activity compared to other halogenated compounds.
Case Studies and Research Findings
Several studies have focused on understanding the interactions between fluorinated compounds and biological systems. For instance:
- Study on CNS Disorders : Research indicates that fluorinated compounds like trans-2-{(2-Fluorophenyl)methyl}amino cyclobutan derivatives exhibit significant activity in central nervous system disorders due to their ability to cross the blood-brain barrier effectively.
- Mechanistic Studies : Investigations into the apoptotic pathways activated by related compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol with structurally analogous compounds, focusing on substituent effects, conformational behavior, and spectroscopic properties.
Structural Analogs with Cyclohexanol vs. Cyclobutanol Cores
Compound A: trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol
- Key Differences: Ring Strain: The cyclohexanol core allows for chair conformations, reducing steric strain compared to the cyclobutanol derivative. Intramolecular Hydrogen Bonding (IntraHB): ¹H-¹⁹F HOESY NMR experiments revealed spatial proximity between NH and F, with a JFH coupling of -2.3 Hz in DMSO-d₆, indicative of through-space interactions . Solvent Effects: JFH coupling persists in polar solvents (e.g., DMSO), suggesting robust IntraHB despite solvent competition .
Compound B: this compound
- Conformational Rigidity: Limited flexibility may restrict rotational freedom around the C–N bond, altering the equilibrium between IntraHB and solvent-exposed conformers.
Hypothesis: The smaller cyclobutanol ring may weaken IntraHB strength compared to cyclohexanol analogs due to geometric constraints, though this remains untested in the available evidence.
Substituent Effects: Fluorophenyl vs. Non-Fluorinated Derivatives
Compound C: trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)
- Structure : Lacks fluorine but includes a phenylethyl group.
- Properties: Molecular weight = 191.27 g/mol (C₁₂H₁₇NO). Discontinued commercial availability may indicate synthetic challenges or instability .
- Key Contrast: Absence of fluorine eliminates JFH coupling and IntraHB, likely increasing solubility in nonpolar solvents.
Compound D: trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9)
- Structure : Features a 2-methylbenzyl group instead of 2-fluorophenyl.
- Properties: Molecular weight = 191.27 g/mol (C₁₂H₁₇NO), identical to Compound C .
Heterocyclic Analogs
Compound E : trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol (CAS: 2139858-66-3)
- Structure : Incorporates a diazepane ring instead of fluorophenyl.
- Implications : The heterocyclic amine may improve binding affinity to biological targets (e.g., neurotransmitter receptors) but reduce metabolic stability due to increased basicity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
IntraHB Stability: Cyclohexanol-based fluorophenyl derivatives (e.g., Compound A) exhibit strong IntraHB even in polar solvents, attributed to optimal N–H···F geometry . For cyclobutanol analogs like Compound B, computational modeling (e.g., Gaussian16 with M06-2X/aug-cc-pVDZ) is recommended to evaluate strain-induced conformational distortions.
Synthetic Challenges: Commercial discontinuation of non-fluorinated analogs (e.g., Compound C) may reflect difficulties in cyclobutanol synthesis or purification, warranting further investigation into scalable routes.
Biological Relevance: Fluorine substitution in Compound B could enhance bioavailability compared to non-fluorinated analogs, but its strained structure may limit metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
